N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640861-32-9
VCID: VC11864582
InChI: InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
SMILES: CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C14H11FN4O
Molecular Weight: 270.26 g/mol

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2640861-32-9

Cat. No.: VC11864582

Molecular Formula: C14H11FN4O

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640861-32-9

CAS No. 2640861-32-9
Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
IUPAC Name N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
Standard InChI Key SWUKNXUTOGDHID-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F

Structural Characterization and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a bicyclic imidazo[1,2-b]pyridazine system fused with a carboxamide group at position 6. Key substituents include:

  • A methyl group at position 2, which enhances hydrophobic interactions in target binding pockets.

  • A 3-fluorophenyl group linked via a carboxamide bridge, introducing electronegative and steric effects that may modulate receptor affinity.

The molecular formula C₁₄H₁₁FN₄O (molecular weight: 270.26 g/mol) reflects a balanced lipophilicity profile, as evidenced by a calculated partition coefficient (logP) of approximately 2.7, comparable to related imidazo[1,2-b]pyridazine derivatives .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2640861-32-9
IUPAC NameN-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
InChI KeySWUKNXUTOGDHID-UHFFFAOYSA-N
Molecular FormulaC₁₄H₁₁FN₄O
Molecular Weight270.26 g/mol

Synthetic Pathways and Methodological Considerations

Core Synthesis Strategies

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between aminopyridazines and α-halo carbonyl compounds. For N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, a plausible route includes:

  • Formation of the imidazo[1,2-b]pyridazine core: Reacting 3-aminopyridazine with ethyl bromopyruvate under basic conditions to yield ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate .

  • Hydrolysis to carboxylic acid: Saponification of the ester group using NaOH or LiOH to generate the free carboxylic acid intermediate.

  • Amidation with 3-fluoroaniline: Coupling the carboxylic acid with 3-fluoroaniline via carbodiimide-mediated (e.g., HBTU) activation in dimethylformamide (DMF).

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts.

  • Fluorophenyl incorporation: The electron-withdrawing fluorine atom may necessitate milder reaction conditions to prevent dehalogenation .

Physicochemical and Pharmacokinetic Profiling

Hydrogen Bonding Capacity

With 5 hydrogen bond acceptors and 1 donor, the molecule exhibits moderate polar surface area (51.37 Ų), aligning with Lipinski’s Rule of Five for drug-likeness. This balance supports potential oral bioavailability.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Derivatives like 3-methoxy-2-phenylimidazo[1,2-b]pyridazine exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.78 µg/mL), suggesting that fluorinated variants could enhance selectivity or potency against resistant strains .

Table 2: Comparative Biological Activities of Imidazo[1,2-b]Pyridazine Derivatives

CompoundTarget/ActivityIC₅₀/MIC
Compound 35 PI3Kα inhibition12 nM
3-Methoxy-2-phenyl derivative M. tuberculosis inhibition0.78 µg/mL
P307-0472 Undisclosed kinase targetUnder investigation

Therapeutic Applications and Clinical Relevance

Oncology

The scaffold’s kinase inhibitory profile positions it as a candidate for PI3K/AKT/mTOR pathway modulation, a critical axis in cancers such as breast and prostate malignancies . The fluorine atom may enhance metabolic stability, reducing hepatic clearance compared to non-fluorinated analogs.

Infectious Diseases

Given the antimycobacterial activity of structurally related compounds, this derivative warrants evaluation against drug-resistant tuberculosis and nontuberculous mycobacteria .

Future Research Directions

  • Target Identification: High-throughput screening against kinase panels and microbial targets to elucidate primary mechanisms of action.

  • ADMET Profiling: Assessing cytochrome P450 interactions, plasma protein binding, and in vivo pharmacokinetics.

  • Structural Optimization: Exploring substitutions at the 2-methyl and 6-carboxamide positions to improve potency and selectivity.

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270.2613 g/mol